Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone
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Overview
Description
Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone is a complex organic compound that features a cyclopentyl group, a pyridin-2-yl group, and an oxazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions with water as the oxygen source . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yl and oxazol-2-yl groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antagonist to specific receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Uniqueness
Cyclopentyl(5-(pyridin-2-yl)oxazol-2-yl)methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
cyclopentyl-(5-pyridin-2-yl-1,3-oxazol-2-yl)methanone |
InChI |
InChI=1S/C14H14N2O2/c17-13(10-5-1-2-6-10)14-16-9-12(18-14)11-7-3-4-8-15-11/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
CZXHLRXAHDZQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=NC=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
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